molecular formula C12H14N2O3S2 B2722809 1-{[5-(5-Isoxazolyl)-2-thienyl]sulfonyl}piperidine CAS No. 551930-57-5

1-{[5-(5-Isoxazolyl)-2-thienyl]sulfonyl}piperidine

Cat. No.: B2722809
CAS No.: 551930-57-5
M. Wt: 298.38
InChI Key: PKQJYWSBBQWDEW-UHFFFAOYSA-N
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Description

1-{[5-(5-Isoxazolyl)-2-thienyl]sulfonyl}piperidine is a complex organic compound that features a piperidine ring attached to a sulfonyl group, which is further connected to a thiophene ring substituted with an isoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[5-(5-Isoxazolyl)-2-thienyl]sulfonyl}piperidine typically involves multi-step organic reactions. One common approach is the formation of the isoxazole ring through a cycloaddition reaction, followed by the introduction of the thiophene ring via a cross-coupling reaction. The final step involves the sulfonylation of the piperidine ring. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-{[5-(5-Isoxazolyl)-2-thienyl]sulfonyl}piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

1-{[5-(5-Isoxazolyl)-2-thienyl]sulfonyl}piperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Industry: Used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 1-{[5-(5-Isoxazolyl)-2-thienyl]sulfonyl}piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the specific pathway or process being targeted.

Comparison with Similar Compounds

Similar Compounds

    Thiazoles: Compounds containing a thiazole ring, which share some structural similarities with the isoxazole moiety.

    Imidazoles: Another class of heterocyclic compounds with similar applications in chemistry and biology.

    Sulfonylpiperidines: Compounds with a sulfonyl group attached to a piperidine ring, similar to the structure of 1-{[5-(5-Isoxazolyl)-2-thienyl]sulfonyl}piperidine.

Uniqueness

This compound is unique due to the combination of its isoxazole, thiophene, and piperidine moieties. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable tool for research and development in various fields.

Properties

IUPAC Name

5-(5-piperidin-1-ylsulfonylthiophen-2-yl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S2/c15-19(16,14-8-2-1-3-9-14)12-5-4-11(18-12)10-6-7-13-17-10/h4-7H,1-3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKQJYWSBBQWDEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(S2)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201332509
Record name 5-(5-piperidin-1-ylsulfonylthiophen-2-yl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201332509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50086557
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

551930-57-5
Record name 5-(5-piperidin-1-ylsulfonylthiophen-2-yl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201332509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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